2-Methylpiperazine-2-carboxylicaciddihydrochloride
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Overview
Description
2-Methylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H12N2O2·2HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpiperazine-2-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for 2-Methylpiperazine-2-carboxylic acid dihydrochloride often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Methylpiperazine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Methylpiperazine-2-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpiperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperazine: A closely related compound with similar chemical properties.
Piperazine: The parent compound from which 2-Methylpiperazine-2-carboxylic acid dihydrochloride is derived.
N-Methylpiperazine: Another derivative of piperazine with different substitution patterns.
Uniqueness
2-Methylpiperazine-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14Cl2N2O2 |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2-methylpiperazine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-6(5(9)10)4-7-2-3-8-6;;/h7-8H,2-4H2,1H3,(H,9,10);2*1H |
InChI Key |
BWHQNPLMMNTPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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